molecular formula C5H9N B1245486 Tetrahydropyridine CAS No. 37497-65-7

Tetrahydropyridine

Cat. No. B1245486
CAS RN: 37497-65-7
M. Wt: 83.13 g/mol
InChI Key: VSWICNJIUPRZIK-UHFFFAOYSA-N
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Description

Tetrahydropyridines (or piperideines) are heterocycles with the formula C5H9N . They exist in three isomers, which differ by the location of the double bond . Although the parent tetrahydropyridines are rare, many substituted tetrahydropyridines are known .


Synthesis Analysis

Tetrahydropyridines have been synthesized using Bronsted acidic ionic liquid . The synthesis of these compounds has been inspired by known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .


Molecular Structure Analysis

Tetrahydropyridines exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . Their presence has been identified in both natural products and synthetic pharmaceutical agents .


Chemical Reactions Analysis

The comprehensive outcomes of executed DFT calculations indicated that all the synthesized tetrahydropyridine derivatives possess a notably good reactivity towards chemical reactions . Partial reduction of pyridinium salts gives N-alkyltetrahydropyridines .


Physical And Chemical Properties Analysis

In a study, drug-likeness assessment of synthesized tetrahydropyridine derivatives was conducted by evaluating their physicochemical properties and applying Lipinski’s rule of five (Ro5) and Veber’s rule .

Scientific Research Applications

Synthesis and Pharmacological Properties

Tetrahydropyridine (THP) derivatives are vital in many biologically active systems. The discovery of neurotoxic properties in certain THP derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and their presence in numerous alkaloids, has spurred extensive research. This research focuses on synthesizing THP derivatives and exploring their pharmacological properties for drug development. THP derivatives have been found promising in several drug candidates, with many under clinical study. This research expands the database for structure-activity relationship (SAR) studies, providing insights into the synthesis approaches and pharmacological characteristics of THP derivatives (Mateeva, Winfield, & Redda, 2005).

Structural Motifs in Pharmaceuticals

THP structures are commonly found in a broad range of pharmaceutically relevant substances and bioactive natural products. Compounds such as the psychedelic agent LSD, tadalafil (a treatment for erectile dysfunction and pulmonary hypertension), and the cytotoxic alkaloid Leucoridine B, all feature the chiral THP structure. This underlines the significance of developing synthetic methods, especially catalytic asymmetric approaches, to construct these structures in optically active forms for organic synthesis (Xiao et al., 2011).

Enantioselective Organocatalysis

THP derivatives are important in natural and synthetic molecules, often containing multiple stereogenic centers. Enantioselective organocatalysis has emerged as a powerful strategy for synthesizing enantioenriched compounds, including THPs. This research provides an overview of the organocatalytic strategies used to prepare diversified families of THPs, contributing to the development of future synthetic methods (Dudognon, Rodriguez, Constantieux, & Bugaut, 2018).

Multicomponent Synthesis

THPs, as major constituents of naturally occurring alkaloids, display robust biological and pharmacological profiles. Their synthesis through simple and convenient tactics, such as multicomponent reactions (MCRs), is crucial. MCRs serve as an excellent tool for achieving compounds with complex diversity and producing vast libraries of these compounds, marking significant advancements in the field of THP synthesis (Khan, Khan, Saigal, & Iqbal, 2016).

Applications in Drug Discovery

THP derivatives have shown potential in various drug discovery applications. For example, novel tetrahydropyridine analogs have been evaluated for anti-cancer activity, indicating a relationship between inflammation and cancer. The design and synthesis of these analogs have been guided by molecular modeling, contributing to the discovery of biologically active compounds as potential anti-cancer agents (Henderson et al., 2019).

Future Directions

Future direction requires additional research to continue building and increasing the structural database of substituted THPs . Qualitative structure-activity relationship studies can be further utilized to discover how certain functional modifications correspond to pharmacological activity .

properties

IUPAC Name

1,2,3,4-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWICNJIUPRZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436364
Record name Tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyridine

CAS RN

37497-65-7
Record name 1,2,3,4-Tetrahydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37497-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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